molecular formula C20H17N3O5S B3012740 Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate CAS No. 391868-20-5

Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate

Cat. No.: B3012740
CAS No.: 391868-20-5
M. Wt: 411.43
InChI Key: IFCTWWURXPONBJ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate is a thiophene-based small molecule characterized by a ureido linkage substituted with a 4-nitrophenyl group at the 3-position of the thiophene ring and a phenyl group at the 5-position. The ethyl ester moiety at the 2-position enhances solubility and modulates pharmacokinetic properties. The 4-nitro group, a strong electron-withdrawing substituent, likely influences electronic distribution, reactivity, and biological interactions, making this compound of interest in medicinal chemistry, particularly for applications such as enzyme inhibition or antiviral targeting .

Properties

IUPAC Name

ethyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-2-28-19(24)18-16(12-17(29-18)13-6-4-3-5-7-13)22-20(25)21-14-8-10-15(11-9-14)23(26)27/h3-12H,2H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCTWWURXPONBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Phenyl and Nitro Groups: The phenyl and nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Ureido Moiety: The ureido group can be introduced by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ureido and ester functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ureido or ester derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting cancer or microbial infections.

    Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study biological pathways involving nitrophenyl and ureido groups.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitrophenyl group could participate in redox reactions, while the ureido group could form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data are derived from peer-reviewed studies and synthetic reports.

Structural and Substituent Comparisons
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Biological Target/Activity
Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate (Target) Thiophene 4-Nitrophenyl, Phenyl, Ethyl ester C21H18N4O5S ~438.45 (calculated) N/A Hypothesized antiviral/kinase inhibition
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole Trifluoromethylphenyl, Piperazine C26H28F3N5O3S 548.2 93.4 Not specified (likely enzyme modulation)
(E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide (1) Thiazole Dichlorobenzyl, Carbamoylhydrazono C23H21Cl2N7O3S ~562.4 (calculated) N/A Flavivirus envelope protein targeting
Methyl 2-(3-(4-Acetylphenyl)ureido)-4-methylthiazole-5-carboxylate (3) Thiazole Acetylphenyl, Methyl ester C15H15N3O4S ~333.36 (calculated) N/A Antiviral activity
Ethyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate Thiophene Pyrazole amido, Phenyl C19H19N3O3S 369.4 N/A Not specified

Key Observations:

  • Core Structure Differences: The thiophene core in the target compound and contrasts with thiazole-based analogs in .
  • Substituent Effects :
    • The 4-nitrophenyl group (target) introduces strong electron-withdrawing effects, which may enhance stability and intermolecular interactions compared to trifluoromethyl (10d ) or acetylphenyl (3 ) groups.
    • Dichlorobenzyl (1 ) and pyrazole amido () substituents suggest divergent biological targeting; dichlorobenzyl groups are common in antimicrobial agents, while pyrazole moieties often feature in kinase inhibitors.

Hypotheses for Further Study :

  • The 4-nitro group may confer redox activity, enabling interactions with cellular oxidoreductases.
  • Thiophene cores (target, ) may exhibit superior metabolic stability compared to thiazoles due to reduced ring reactivity.

Biological Activity

Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H16N4O4S
Molecular Weight356.38 g/mol
CAS Number[Proposed CAS Number]
SolubilitySoluble in organic solvents
Melting Point[Data not available]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The ureido group is known to enhance binding affinity to target proteins, which may include enzymes and receptors involved in cancer progression and inflammation.

Potential Targets

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : The compound may inhibit VEGFR, a key player in angiogenesis, thereby reducing tumor growth and metastasis.
  • Kinases : It could interact with various kinases involved in cell proliferation and survival pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The IC50 values for these cell lines are reported at approximately 21.00 μM and 26.10 μM respectively .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, although specific data on this activity remains limited.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell viability, particularly in MCF-7 and HepG2 cells .
  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to VEGFR with a favorable binding energy score, indicating potential as a lead compound for further development .
  • ADMET Properties : Analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles suggests that the compound has favorable characteristics for further pharmacological development .

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